Sulfuric acid, cadmium salt (1:1), hydrate

Descripción general

Descripción

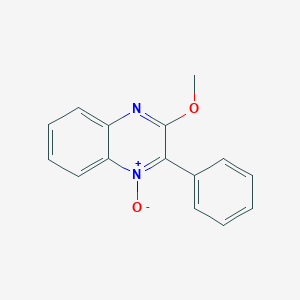

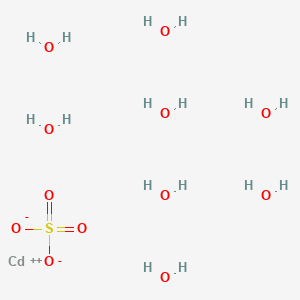

“Sulfuric acid, cadmium salt (1:1), hydrate” is also known as Cadmium sulfate hydrate . It has a linear formula of CdSO4 · xH2O and a molecular weight of 208.47 (anhydrous basis) .

Synthesis Analysis

Cadmium sulfate hydrate can be prepared by the reaction of cadmium metal or its oxide or hydroxide with dilute sulfuric acid . The reactions are as follows:Molecular Structure Analysis

The molecular formula of Cadmium sulfate hydrate is CdSO4 · xH2O . The molecular weight is 208.47 (anhydrous basis) . The structure of CdSO4 shows a distorted tetrahedral geometry at Cd .Chemical Reactions Analysis

Cadmium sulfate hydrate can react with hydrogen sulfide to precipitate yellow-orange cadmium sulfide from basic, neutral, or weakly acidic solutions . The reaction is as follows:Physical And Chemical Properties Analysis

Cadmium sulfate hydrate is a white hygroscopic solid . It is highly soluble in water . It is also moderately soluble in water and acid .Aplicaciones Científicas De Investigación

Electroplating in Electronic Circuits

Cadmium sulfate is widely used for the electroplating of cadmium in electronic circuits . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode.

Precursor to Cadmium-Based Pigments

Cadmium sulfate serves as a precursor to cadmium-based pigments such as cadmium sulfide . These pigments are often used in ceramics and plastics due to their excellent heat stability.

Analytical Chemistry

In analytical chemistry, cadmium sulfate can be used as a reagent. For example, it can be used in titrations to determine the concentrations of certain ions in a solution .

Battery Manufacturing

Cadmium sulfate is used in the manufacturing of batteries, particularly nickel-cadmium batteries . These batteries have a high energy density and are resistant to self-discharge, making them useful in a variety of applications.

Research and Development

Cadmium sulfate is used in various research and development applications. For example, it can be used in studies investigating the effects of cadmium exposure on human health .

Spectral Analysis

Cadmium sulfate can be used in spectral analysis, a technique used in chemistry to identify or confirm the identity of a substance .

Safety and Hazards

Cadmium sulfate hydrate is considered hazardous. It is toxic if swallowed and fatal if inhaled . It may cause genetic defects and is known to cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also harmful in contact with skin .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Cadmium ions can replace other essential metal ions in biological systems, leading to the disruption of normal cellular processes. The compound may also induce oxidative stress, leading to cell damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cadmium Sulfate Hydrate . Factors such as pH, temperature, and the presence of other ions can affect the solubility and reactivity of the compound. Additionally, the bioavailability and toxicity of cadmium can be influenced by its chemical form and the route of exposure.

Propiedades

IUPAC Name |

cadmium(2+);sulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.8H2O/c;1-5(2,3)4;;;;;;;;/h;(H2,1,2,3,4);8*1H2/q+2;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGCBFBTBOFJAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH16O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934502 | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfuric acid, cadmium salt (1:1), hydrate | |

CAS RN |

15244-35-6 | |

| Record name | Sulfuric acid, cadmium salt (1:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)